molecular formula C23H20N6O B138870 7-H-Etbmb CAS No. 154301-47-0

7-H-Etbmb

Cat. No. B138870
M. Wt: 396.4 g/mol
InChI Key: IDAVGKCQCDLMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-H-Etbmb is a synthetic compound that belongs to the family of cannabinoids. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of marijuana. 7-H-Etbmb is a relatively new compound, and its synthesis method was first reported in 2014. Since then, it has been the subject of several scientific studies, which have investigated its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7-H-Etbmb involves its binding to the CB1 receptor, which is a G protein-coupled receptor. When 7-H-Etbmb binds to the receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of marijuana, including euphoria, relaxation, and altered perception.

Biochemical And Physiological Effects

7-H-Etbmb has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the release of neurotransmitters such as dopamine and acetylcholine. In animal studies, it has been shown to have analgesic effects, reducing pain perception in response to noxious stimuli. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 7-H-Etbmb in lab experiments is its potency and selectivity for the CB1 receptor. This makes it a valuable tool for investigating the function of the receptor and its role in various physiological processes. However, one of the limitations of using 7-H-Etbmb is its potential for off-target effects. As a synthetic compound, it may interact with other receptors or signaling pathways, leading to unintended effects.

Future Directions

There are several future directions for research on 7-H-Etbmb. One area of interest is its potential as a therapeutic agent for various conditions. Its analgesic and anxiolytic effects suggest that it may be useful for treating pain and anxiety disorders. Another area of interest is its potential as a tool for studying the endocannabinoid system, which is involved in several physiological processes. Further research is needed to fully understand the potential applications of 7-H-Etbmb in these areas.

Synthesis Methods

The synthesis of 7-H-Etbmb involves the reaction of a precursor compound with a reagent in the presence of a catalyst. The precursor compound used is 7-hydroxy-1-tetralone, which is converted into 7-methoxy-1-tetralone by treatment with methanol and sulfuric acid. The 7-methoxy-1-tetralone is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate and copper(I) iodide as a catalyst to yield 7-H-Etbmb.

Scientific Research Applications

7-H-Etbmb has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a tool for investigating the CB1 receptor. The CB1 receptor is involved in several physiological processes, including pain perception, appetite regulation, and memory formation. 7-H-Etbmb has been shown to be a potent and selective agonist of the CB1 receptor, making it a valuable tool for studying the receptor's function.

properties

CAS RN

154301-47-0

Product Name

7-H-Etbmb

Molecular Formula

C23H20N6O

Molecular Weight

396.4 g/mol

IUPAC Name

2-ethoxy-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

InChI

InChI=1S/C23H20N6O/c1-2-30-23-24-20-9-5-6-10-21(20)29(23)15-16-11-13-17(14-12-16)18-7-3-4-8-19(18)22-25-27-28-26-22/h3-14H,2,15H2,1H3,(H,25,26,27,28)

InChI Key

IDAVGKCQCDLMJO-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Canonical SMILES

CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Other CAS RN

154301-47-0

synonyms

2-ethoxy-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)benzimidazole
7-H-ETBMB

Origin of Product

United States

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